Pentabromo(2-bromoethyl)benzene
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Overview
Description
Pentabromo(2-bromoethyl)benzene is a brominated aromatic compound with the molecular formula C8H4Br6 It is characterized by the presence of five bromine atoms attached to the benzene ring and an additional bromine atom on the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentabromo(2-bromoethyl)benzene can be synthesized through the bromination of (2-bromoethyl)benzene. The process involves the addition of bromine to the benzene ring and the ethyl side chain. The reaction is typically carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the bromination process. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
Pentabromo(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl side chain can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include less brominated benzene derivatives.
Scientific Research Applications
Pentabromo(2-bromoethyl)benzene has several scientific research applications:
Flame Retardants: Due to its high bromine content, it is used as a flame retardant in polymers and textiles to enhance their thermal stability and reduce flammability.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Analytical Chemistry: It serves as a standard compound in chromatographic techniques for the separation and analysis of brominated compounds.
Mechanism of Action
The mechanism of action of pentabromo(2-bromoethyl)benzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. In flame retardant applications, the bromine atoms release bromine radicals upon heating, which inhibit the combustion process by interfering with the free radical chain reactions involved in burning.
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)benzene: A precursor to pentabromo(2-bromoethyl)benzene, with a single bromine atom on the ethyl side chain.
Pentabromobenzene: A compound with five bromine atoms on the benzene ring but lacking the ethyl side chain.
Hexabromobenzene: A fully brominated benzene derivative with six bromine atoms.
Uniqueness
This compound is unique due to the presence of both a highly brominated benzene ring and a brominated ethyl side chain. This dual bromination enhances its reactivity and makes it suitable for specific applications, such as flame retardancy and material synthesis, where high bromine content is desirable.
Properties
CAS No. |
53097-60-2 |
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Molecular Formula |
C8H4Br6 |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H2 |
InChI Key |
VCKGAEKPOCKYJV-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
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